molecular formula C19H23N3O4 B2605140 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid CAS No. 1047981-88-3

2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Cat. No. B2605140
CAS RN: 1047981-88-3
M. Wt: 357.41
InChI Key: JRSODNYVRFKHKQ-UHFFFAOYSA-N
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Description

2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is synthesized through a complex process and has been found to exhibit several biochemical and physiological effects. In

Scientific Research Applications

Ergogenic Supplements and Exercise Performance Enhancement

Amino acids and their derivatives play a crucial role in exercise physiology. 2-Amino-2-(2-methoxyphenyl)acetic acid has been investigated as an ergogenic supplement. Here’s how it contributes:

Chemical Synthesis and Catalysis

This compound’s unique structure makes it valuable in chemical synthesis. Researchers use it as a building block to create more complex molecules. Additionally, it participates in catalytic reactions, such as protodeboronation .

properties

IUPAC Name

4-anilino-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-26-17-10-6-5-9-15(17)20-11-12-21-16(19(24)25)13-18(23)22-14-7-3-2-4-8-14/h2-10,16,20-21H,11-13H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSODNYVRFKHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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